![molecular formula C15H15N3OS B10809567 N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10809567.png)
N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15N3OS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine family, which is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3OS, with a molecular weight of 285.4 g/mol. The compound features a thieno ring fused with a pyrimidine moiety and a methoxyphenyl substituent at the ethyl position, which enhances its biological activity .
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidines exhibit significant anticancer properties. This compound has been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound interacts with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including HCT-116 (colon cancer), SKOV3 (ovarian cancer), and U87 (glioblastoma), with IC50 values ranging from 3.83 to 11.94 μM .
Anti-inflammatory Activity
This compound also displays anti-inflammatory effects:
- Inhibition of COX Enzymes : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Preliminary results suggest IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Methoxyphenyl ethyl substituent | Anticancer, anti-inflammatory |
N-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine | Methoxyphenyl group | Anticancer |
Thieno[2,3-d]pyrimidin-6-one Derivatives | Variable substituents at N6 | Diverse pharmacological effects |
Substituted Phenyl-Thieno Derivatives | Various phenyl substitutions | Varied biological activities |
Case Studies
- Inhibition of Human Gwl Kinase : A study identified potential inhibitors against human Great wall kinase using compounds similar to this compound. Virtual screening indicated strong binding interactions that warrant further investigation as potential therapeutic agents .
- Antitumor Efficacy in Xenograft Models : In vivo studies demonstrated that similar thieno derivatives significantly reduced tumor growth in xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC) .
Scientific Research Applications
Pharmacological Applications
N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine belongs to the thieno[2,3-d]pyrimidine family, which is known for diverse pharmacological activities. Below are some key applications:
Anticancer Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidines have been tested for their efficacy against breast and lung cancer cells, demonstrating promising results in reducing cell viability and inducing apoptosis .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Research suggests that it may inhibit key inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This property positions it as a candidate for further development in treating inflammatory diseases such as rheumatoid arthritis and other chronic conditions .
Antiviral Properties
Thieno[2,3-d]pyrimidine derivatives have shown antiviral activity against several viral pathogens. This compound has been investigated for its ability to inhibit viral replication in vitro, suggesting potential applications in antiviral drug development .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Properties
Molecular Formula |
C15H15N3OS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3OS/c1-19-12-4-2-11(3-5-12)6-8-16-14-13-7-9-20-15(13)18-10-17-14/h2-5,7,9-10H,6,8H2,1H3,(H,16,17,18) |
InChI Key |
MROBSSTXSHNAKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.